molecular formula C11H11IN2O B8366894 1-(2-iodo-3-methoxybenzyl)-1H-imidazole

1-(2-iodo-3-methoxybenzyl)-1H-imidazole

Cat. No.: B8366894
M. Wt: 314.12 g/mol
InChI Key: RLDFIFINTCWFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-iodo-3-methoxybenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C11H11IN2O and its molecular weight is 314.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11IN2O

Molecular Weight

314.12 g/mol

IUPAC Name

1-[(2-iodo-3-methoxyphenyl)methyl]imidazole

InChI

InChI=1S/C11H11IN2O/c1-15-10-4-2-3-9(11(10)12)7-14-6-5-13-8-14/h2-6,8H,7H2,1H3

InChI Key

RLDFIFINTCWFLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1I)CN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-iodo-3-methoxyphenyl)methanol (0.350 g, 1.33 mmol), (Organic Letters, 2001, vol. 3, #21 p. 3245-3248) imidazole (0.181 g, 2.65 mmol) and triphenyl phosphine (0.382 g, 1.46 mmol) in tetrahydrofuran (5 mL) at 0° C. was added Diethyl azodicarboxylate (40% solution in toluene; 0.664 mL). The yellow solution was allowed to warm to room temperature and stirred at 60° C. overnight. After evaporating the solvent under reduced pressure, the crude was purified by column chromatography (5% EtOAc:hexanes, 20% EtOAc; Hexanes). Yield=43%. 1H NMR: 3.90 (s, 3H), 5.19 (s, 2H), 6.43 (d, 1H, J=5.70 Hz), 6.77 (d, 1H, J=6.09 Hz), 6.93 (s, 1H), 7.10 (s, 1H), 7.24 (t, 1H, J=6.03 Hz)
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
reactant
Reaction Step One
Quantity
0.382 g
Type
reactant
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
0.664 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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